2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester
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Overview
Description
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester is a heterocyclic compound that belongs to the quinazoline familyQuinazoline derivatives are known for their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different substituents, which exhibit unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Shows promising anticancer and anti-inflammatory properties, leading to its investigation as a potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolone derivatives: Known for their antibacterial properties, these compounds are structurally related to quinazoline derivatives.
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit diverse pharmacological activities
Uniqueness
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester stands out due to its unique combination of biological activities and its potential for use in various therapeutic applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-oxo-1H-quinazoline-8-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-9(13)7-4-2-3-6-5-11-10(14)12-8(6)7/h2-5H,1H3,(H,11,12,14) |
InChI Key |
CTCGMZQEPLDHFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)N=C2 |
Origin of Product |
United States |
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